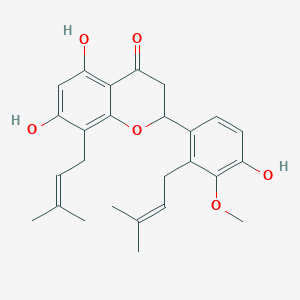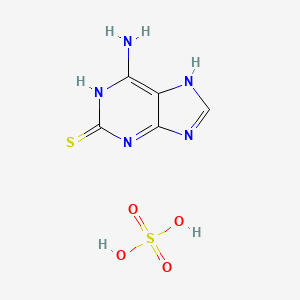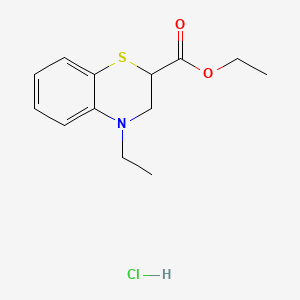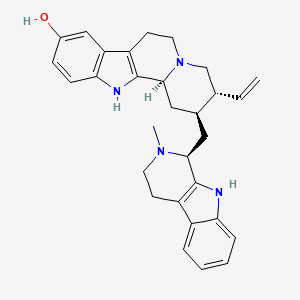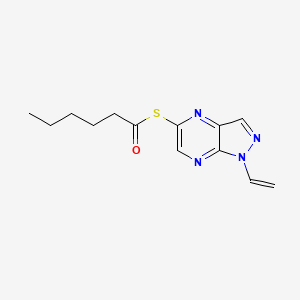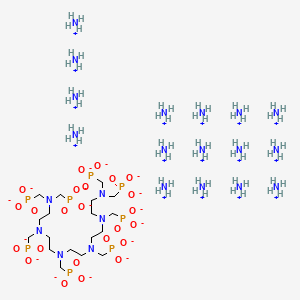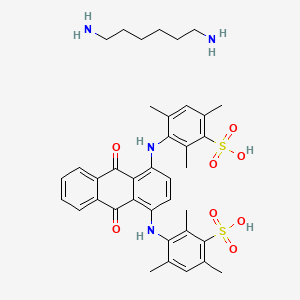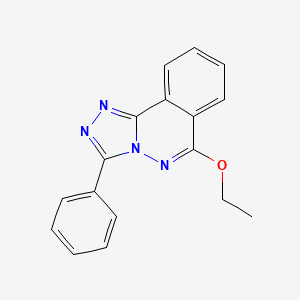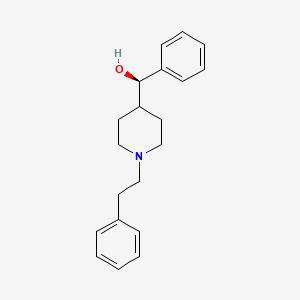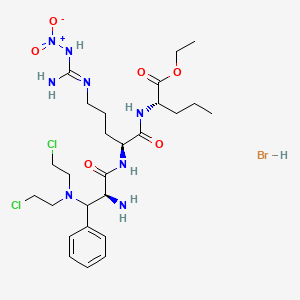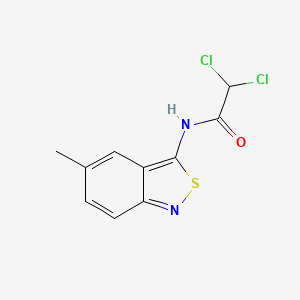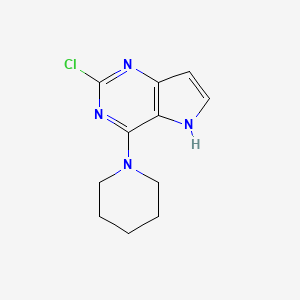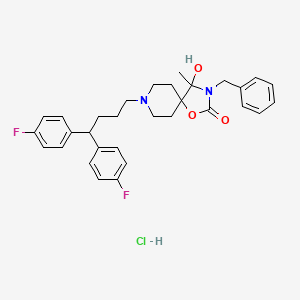
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is known for its potent inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Métodos De Preparación
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves several steps. One method includes the dissolution of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one in n-butylamine . Industrial production methods often involve the use of specific reagents such as 4-methylbenzenesulphonic acid and xylene under reflux conditions .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 4-methylbenzenesulphonic acid and n-butylamine . Major products formed from these reactions include derivatives with potent inhibitory effects on neural calcium uptake .
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have been extensively studied for their anticonvulsant properties. These compounds have shown effectiveness in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests . Additionally, they have been investigated for their neuroprotective effects against brain edema and memory deficits .
Mecanismo De Acción
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves the inhibition of neural calcium uptake. This action is crucial in protecting against brain edema and memory deficits . The molecular targets and pathways involved include GABAA receptors, which play a significant role in the compound’s anticonvulsant properties .
Comparación Con Compuestos Similares
Similar compounds to 1-Oxa-3,8-diazaspiro(4.5)decan-2-one include N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione . These compounds share similar structural features and pharmacological properties. 1-Oxa-3,8-diazaspiro(4.5)decan-2-one stands out due to its unique inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Propiedades
Número CAS |
134070-10-3 |
|---|---|
Fórmula molecular |
C31H35ClF2N2O3 |
Peso molecular |
557.1 g/mol |
Nombre IUPAC |
3-benzyl-8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C31H34F2N2O3.ClH/c1-30(37)31(38-29(36)35(30)22-23-6-3-2-4-7-23)17-20-34(21-18-31)19-5-8-28(24-9-13-26(32)14-10-24)25-11-15-27(33)16-12-25;/h2-4,6-7,9-16,28,37H,5,8,17-22H2,1H3;1H |
Clave InChI |
UQNVCGXELDWMMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1CC5=CC=CC=C5)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


